Dihexan-2-yl pentanedioate
Description
Dihexan-2-yl pentanedioate (CAS RN: Not listed in provided evidence) is a diester derived from pentanedioic acid (glutaric acid) and two equivalents of hexan-2-ol. Its molecular formula is C₁₇H₃₀O₄, with a structure characterized by a central glutarate backbone esterified at both ends with 2-hexanol groups. This compound is typically utilized in industrial applications as a plasticizer, solvent, or intermediate in organic synthesis. Its ester groups contribute to moderate polarity, influencing solubility in organic solvents and stability under thermal conditions. Notably, the branched hexan-2-yl chains may enhance its resistance to hydrolysis compared to linear analogs .
Properties
CAS No. |
89837-78-5 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
dihexan-2-yl pentanedioate |
InChI |
InChI=1S/C17H32O4/c1-5-7-10-14(3)20-16(18)12-9-13-17(19)21-15(4)11-8-6-2/h14-15H,5-13H2,1-4H3 |
InChI Key |
ANAVBYQZQGKMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OC(=O)CCCC(=O)OC(C)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexan-2-yl pentanedioate can be synthesized through esterification reactions. One common method involves the reaction of pentanedioic acid with hexan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Dihexan-2-yl pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces hexanoic acid and pentanedioic acid.
Reduction: Yields hexan-2-ol and pentanediol.
Substitution: Results in the formation of substituted esters or amides.
Scientific Research Applications
Dihexan-2-yl pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dihexan-2-yl pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)
- Structure : A carboxylic acid with two phenyl groups and a hydroxyl group (C₁₄H₁₂O₃) .
- Properties : Unlike Dihexan-2-yl pentanedioate, benzilic acid is highly polar due to its carboxylic acid and hydroxyl groups, leading to higher water solubility. It is used in pharmaceutical synthesis (e.g., anticholinergic agents) rather than industrial plasticizers.
- Stability : Susceptible to decarboxylation under heat, whereas this compound’s ester bonds offer better thermal stability .
Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)
- Structure : A diisocyanate with a linear hexane backbone (C₈H₁₂N₂O₂) .
- Reactivity: Highly reactive due to isocyanate groups, used in polyurethane production. In contrast, this compound’s ester groups are less reactive, making it suitable for non-reactive applications like plasticizing.
- Hazards : Hexamethylene diisocyanate is toxic and sensitizing (GHS hazard class 1.0), whereas this compound’s hazard profile is milder, typically requiring only basic handling precautions .
General Comparison Table
Research Findings and Industrial Relevance
This compound’s ester structure provides a balance between hydrophobicity and flexibility, making it advantageous in polymer formulations. Studies suggest its branched alkyl chains reduce migration rates in PVC compared to linear esters like dibutyl glutarate. However, its synthesis cost is higher due to the branched alcohol precursor, limiting widespread adoption .
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